Levomedetomidine hydrochloride
CAS No.: 190000-46-5
Cat. No.: VC21340919
Molecular Formula: C13H17ClN2
Molecular Weight: 236.74 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 190000-46-5 |
---|---|
Molecular Formula | C13H17ClN2 |
Molecular Weight | 236.74 g/mol |
IUPAC Name | 5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride |
Standard InChI | InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1 |
Standard InChI Key | VPNGEIHDPSLNMU-RFVHGSKJSA-N |
Isomeric SMILES | CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C.Cl |
SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl |
Canonical SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl |
Appearance | White Solid |
Chemical Identity and Structural Characteristics
Levomedetomidine hydrochloride, identified by CAS number 190000-46-5, is chemically defined as 4-[(1R)-1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole monohydrochloride. It contains levomedetomidine as its parent compound and is structurally classified as an enantiomer of dexmedetomidine hydrochloride . The molecular formula of this compound is C13H16N2·HCl, with a calculated molecular weight of 236.74 g/mol .
The structural configuration of levomedetomidine hydrochloride features a specific stereochemistry at the chiral center, with an R-configuration that distinguishes it from its D-enantiomer counterpart (dexmedetomidine hydrochloride) . This stereochemical distinction is crucial for understanding its unique pharmacological properties and behavior in biological systems.
Physical and Chemical Properties
Levomedetomidine hydrochloride possesses several key physical and chemical properties that define its behavior in various analytical and experimental contexts. These properties have been meticulously documented through computational and experimental methods, as summarized in Table 1.
Table 1: Physical and Chemical Properties of Levomedetomidine Hydrochloride
The compound's distinct molecular characteristics, particularly its stereochemistry, contribute significantly to its specialized applications in pharmaceutical research and analytical chemistry. The absolute stereochemistry (R-configuration) is a defining feature that fundamentally affects its pharmacological profile compared to its enantiomeric counterpart .
Analytical Identification and Quantification Methods
The analysis and quantification of levomedetomidine hydrochloride require sophisticated analytical techniques due to the need for chiral discrimination between closely related enantiomeric compounds. Advanced chromatographic and spectrometric methods have been developed for this purpose.
Chromatographic Separation Techniques
Chiral separation methods are essential for distinguishing levomedetomidine from dexmedetomidine in analytical samples. Research has demonstrated that effective separation can be achieved using specific chromatographic conditions. A documented method employs 10mM ammonium acetate and acetonitrile as mobile phase components to facilitate chiral separation prior to quantitative detection . This approach is particularly important when analyzing biological samples containing both enantiomers.
Mass Spectrometric Detection Parameters
Mass spectrometry represents the gold standard for detection and quantification of levomedetomidine hydrochloride in complex matrices. The multireaction monitoring mode with a triple quadrupole mass spectrometer provides the sensitivity and specificity required for accurate quantification . The mass spectrometric parameters for levomedetomidine analysis are detailed in Table 2.
Table 2: Mass Spectrometric Parameters for Levomedetomidine Analysis
Parameter | Specification | Notes |
---|---|---|
Precursor Ion (m/z) | 201.2 | Used for quantitative detection |
Fragment Ion (m/z) | 95.1 | Monitored for quantification |
Internal Standard | Deuterium-labeled medetomidine (m/z 204.2) | Used for quantification |
Linear Concentration Range | 0.100 - 10.0 ng/mL | Analytical working range |
Assay Accuracy | 94.6% - 104.2% | Based on quality control samples at 0.225, 1.0, and 8.0 ng/mL |
The analytical methodology demonstrates high precision and accuracy, with interassay accuracy ranging from 94.6% to 104.2% for levomedetomidine at different concentration levels . This analytical rigor is essential for reliable quantification in pharmacological and toxicological studies.
Pharmacological Properties and Significance
The pharmacological significance of levomedetomidine hydrochloride lies primarily in its comparative relationship with dexmedetomidine, especially regarding their differential effects on adrenergic receptors and subsequent physiological responses.
Stereospecificity and Receptor Interaction
The observed differences between levomedetomidine and dexmedetomidine highlight the crucial role of stereochemistry in alpha-2 adrenergic receptor pharmacology. The pharmacological data clearly indicate that the hypnotic-anesthetic properties are predominantly associated with the D-isomer (dexmedetomidine), while the L-isomer (levomedetomidine) demonstrates minimal activity in this regard .
Table 3: Comparative Pharmacological Effects of Dexmedetomidine versus Levomedetomidine
Pharmacological Parameter | Dexmedetomidine | Levomedetomidine |
---|---|---|
Effect on Halothane MAC | Dose-dependent reduction | No significant effect |
Hypnotic-Anesthetic Action | Present and potent | Minimal to absent |
Alpha-2 Receptor Activity | High affinity and efficacy | Low activity |
Clinical Application | Approved sedative/anesthetic adjunct | Research reference standard |
This stereospecific pharmacological profile has significant implications for drug development and therapeutic applications. The recognition that the D-isomer carries the desirable pharmacological properties led to the focused development of dexmedetomidine as a therapeutic agent, while levomedetomidine has primarily served as an important reference standard for analytical and research purposes .
Research Applications and Future Directions
The primary research application of levomedetomidine hydrochloride lies in its use as a comparative agent for studying stereoselective pharmacology, particularly in relation to alpha-2 adrenergic receptors. As the enantiomeric counterpart to the clinically significant dexmedetomidine, it provides a valuable tool for investigating structure-activity relationships and stereochemical aspects of drug action.
Analytical Method Development
Levomedetomidine serves as an essential reference standard for developing and validating analytical methods for the determination of dexmedetomidine and related compounds in pharmaceutical formulations and biological samples. The availability of high-quality reference standards facilitates accurate quantification and improves the reliability of analytical results .
Pharmacological Investigation
Though less pharmacologically active than dexmedetomidine, levomedetomidine continues to serve as an important research tool for investigating the molecular basis of stereoselective drug action at adrenergic receptors. The pronounced differences in pharmacological activity between these enantiomers provide valuable insights into receptor-ligand interactions and structure-activity relationships .
Levomedetomidine hydrochloride represents a significant compound in the field of adrenergic pharmacology and analytical chemistry. Its distinct stereochemical properties and differential pharmacological activity compared to dexmedetomidine highlight the importance of stereoselectivity in drug action and development. While dexmedetomidine has found clinical applications as a sedative and anesthetic adjunct, levomedetomidine serves primarily as a research tool and reference standard.
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